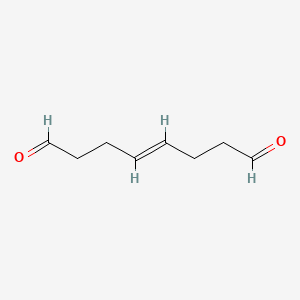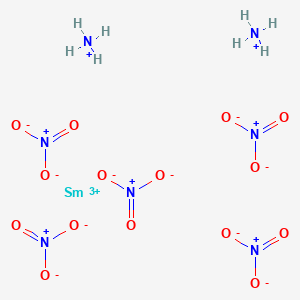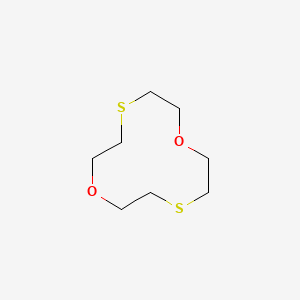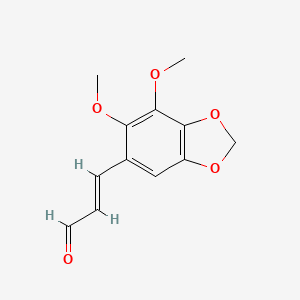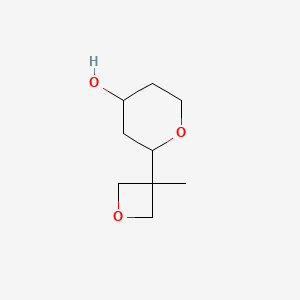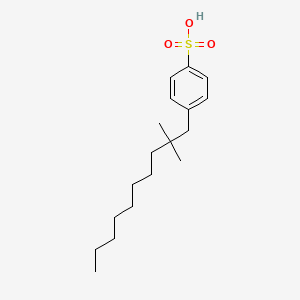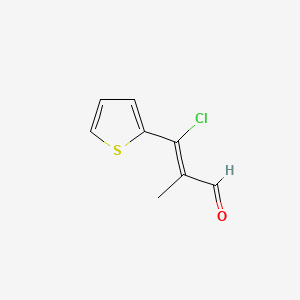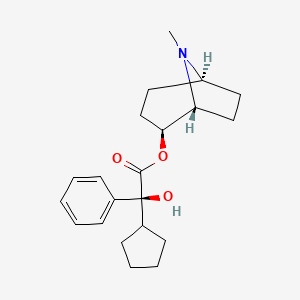
(+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate is a complex organic compound with a unique structure that combines elements of tropane, cyclopentane, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of Tropane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyclopentyl and Phenyl Groups: These groups can be introduced through Grignard reactions or other organometallic methods.
Final Coupling: The final step involves coupling the tropane derivative with the cyclopentyl-phenyl glycolate under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.
Catalyst Optimization: To improve reaction efficiency and reduce by-products.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
(+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Results in halogenated derivatives or other substituted products.
科学的研究の応用
(+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of (+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the nervous system.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
Atropine: A tropane alkaloid with similar structural features.
Scopolamine: Another tropane derivative with pharmacological activity.
Cocaine: Shares the tropane ring structure but differs in functional groups.
Uniqueness
(+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate is unique due to its combination of tropane, cyclopentyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
64471-17-6 |
|---|---|
分子式 |
C21H29NO3 |
分子量 |
343.5 g/mol |
IUPAC名 |
[(1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H29NO3/c1-22-17-11-13-18(22)19(14-12-17)25-20(23)21(24,16-9-5-6-10-16)15-7-3-2-4-8-15/h2-4,7-8,16-19,24H,5-6,9-14H2,1H3/t17-,18+,19-,21+/m0/s1 |
InChIキー |
LZCYWXGWYVKLRQ-YOUFYPILSA-N |
異性体SMILES |
CN1[C@H]2CC[C@@H]1[C@H](CC2)OC(=O)[C@](C3CCCC3)(C4=CC=CC=C4)O |
正規SMILES |
CN1C2CCC1C(CC2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



